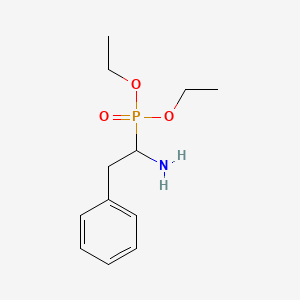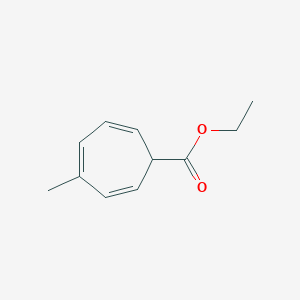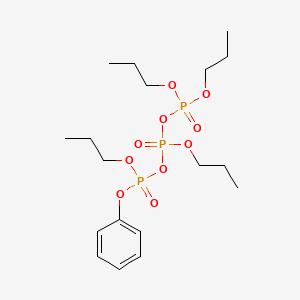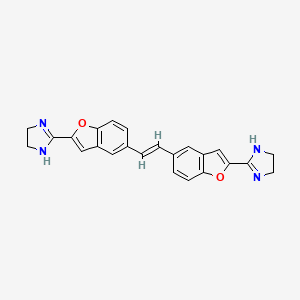
5,5'-Bis(2-imidazolin-2-yl)-2,2'-vinylenedi-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features two imidazolinyl groups attached to a vinylenedi-1-benzofuran backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran typically involves multiple steps, starting with the preparation of the imidazolinyl groups and their subsequent attachment to the benzofuran backbone. Common synthetic routes include:
Formation of Imidazolinyl Groups: This step often involves the reaction of appropriate precursors under controlled conditions to form the imidazolinyl groups.
Attachment to Benzofuran Backbone: The imidazolinyl groups are then attached to the benzofuran backbone through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazolinyl groups or the benzofuran backbone.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolinyl derivatives, while substitution reactions can introduce new functional groups to the benzofuran backbone.
Applications De Recherche Scientifique
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran involves its interaction with specific molecular targets and pathways. The imidazolinyl groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzofuran backbone may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Bis(2-imidazolin-2-yl)-2,2’-(E)-vinylenbis(benzo[b]thiophen-dihydrochlorid): This compound features a similar structure but with a thiophen ring instead of a benzofuran ring.
4-methyl-2,6-bis(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)phenol: Another related compound with imidazolinyl groups attached to a different aromatic backbone.
Uniqueness
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is unique due to its specific combination of imidazolinyl groups and benzofuran backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73819-37-1 |
|---|---|
Formule moléculaire |
C24H20N4O2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-[5-[(E)-2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-5-yl]ethenyl]-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C24H20N4O2/c1(15-3-5-19-17(11-15)13-21(29-19)23-25-7-8-26-23)2-16-4-6-20-18(12-16)14-22(30-20)24-27-9-10-28-24/h1-6,11-14H,7-10H2,(H,25,26)(H,27,28)/b2-1+ |
Clé InChI |
VRBSVJRJTGBLEB-OWOJBTEDSA-N |
SMILES isomérique |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)/C=C/C4=CC5=C(C=C4)OC(=C5)C6=NCCN6 |
SMILES canonique |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)C=CC4=CC5=C(C=C4)OC(=C5)C6=NCCN6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
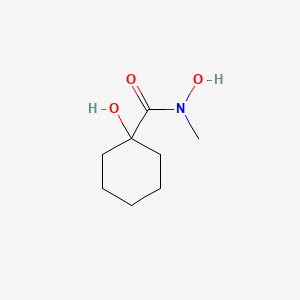
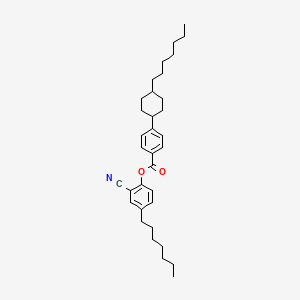
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
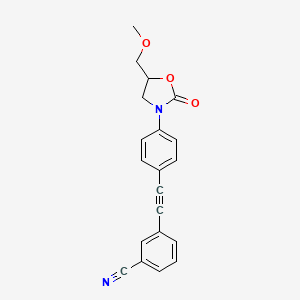
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
